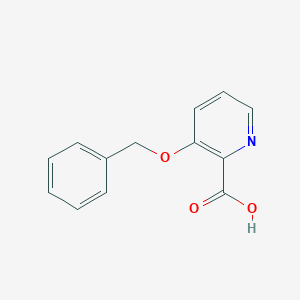

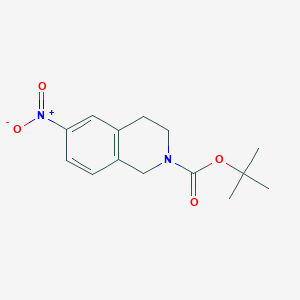

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

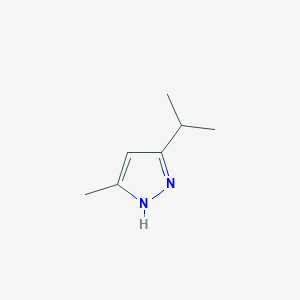

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as EPOCA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolidine, an organic compound with a five-membered ring structure. EPOCA has been found to be a useful reagent for synthesizing other compounds, and it has also been studied for its potential therapeutic applications.

Scientific Research Applications

1. Carcinogen Metabolite Biomarkers

Carboxylic acids, including 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, play a significant role as biomarkers in the study of carcinogens in tobacco and their relation to cancer. The utility of these assays is crucial for obtaining information about carcinogen dose, exposure differentiation, and metabolism in humans, particularly regarding tobacco-specific carcinogens (Hecht, 2002).

2. Liquid-Liquid Extraction in Bio-based Production

The acid is relevant in the field of bio-based plastics production. Specifically, its role in liquid-liquid extraction (LLX) of carboxylic acids from diluted aqueous streams is pivotal. The developments in solvent systems for LLX, including traditional amines and organophosphorous extractants, highlight the importance of these acids in the purification and extraction processes of organic compounds (Sprakel & Schuur, 2019).

3. Biocatalyst Inhibition and Microbial Resistance

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is also significant in understanding biocatalyst inhibition by carboxylic acids. This involves studying the inhibitory effects of carboxylic acids on microbes used in fermentation processes, which is essential for producing biorenewable chemicals. Knowledge in this area is fundamental for developing metabolic engineering strategies to increase microbial robustness against these inhibitors (Jarboe, Royce, & Liu, 2013).

4. Role in Plant Biology

Although not directly related to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, studies on its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), shed light on the underestimated roles of such compounds in plant biology. ACC, primarily known as the precursor of the plant hormone ethylene, is involved in various physiological processes in plants, which can be insightful for similar carboxylic acids (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-11(6-4-9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUTKZCUVWXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)